molecular formula C19H21N3O2 B2759909 4-(4-hydroxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 865658-73-7

4-(4-hydroxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Numéro de catalogue: B2759909
Numéro CAS: 865658-73-7
Poids moléculaire: 323.396
Clé InChI: QKLKZONYGYBOKZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(4-Hydroxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a complex organic compound belonging to the class of 1H-pyrazolo[3,4-b]quinolines . This class of fused heterocyclic compounds has been the subject of research for over a century, with studies indicating that derivatives can exhibit significant fluorescence properties and a plethora of biological activities . The specific substitution pattern on this compound, featuring a 4-hydroxyphenyl group at the 4-position and methyl groups on the quinoline moiety, contributes to its unique chemical properties and potential for interaction with biological targets. Researchers may find value in this compound for various applications. Pyrazolo[3,4-b]quinolines have been investigated as potential fluorescent sensors for various cations and as emission materials in organic electroluminescent cells (OLEDs) . Furthermore, structurally related heterocyclic systems, such as pyrroloquinoline derivatives, have demonstrated a range of biological effects in scientific studies, including antibacterial, antifungal, antiviral, and anticancer activities through mechanisms such as enzyme inhibition and receptor binding . The presence of endocyclic nitrogen atoms in the scaffold allows for potential hydrogen bonding with biological targets, making it a valuable scaffold in medicinal chemistry research . This product is provided for non-human research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Propriétés

IUPAC Name

4-(4-hydroxyphenyl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-10-15-16(11-4-6-12(23)7-5-11)17-13(20-18(15)22-21-10)8-19(2,3)9-14(17)24/h4-7,16,23H,8-9H2,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLKZONYGYBOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Target of Action

Similar compounds, such as quinazolinones, have been reported to exhibit diverse biological activities. They have been used clinically to treat various pathological conditions, suggesting that they may interact with multiple targets.

Mode of Action

Quinazoline derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, and anticancer effects. These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

Quinazolinones and their derivatives have been reported to exhibit antioxidant properties. This suggests that they may interact with biochemical pathways related to oxidative stress and free radical scavenging.

Result of Action

Quinazolinones and their derivatives have been reported to exhibit antioxidant properties. This suggests that they may help protect cells from damage caused by harmful free radicals.

Activité Biologique

4-(4-hydroxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one (CAS Number: 865658-73-7) is a synthetic compound with potential therapeutic applications. This article reviews its biological activity based on recent studies and findings.

  • Molecular Formula : C19H21N3O2
  • Molecular Weight : 321.39 g/mol
  • IUPAC Name : 4-(4-hydroxyphenyl)-3,7,7-trimethyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one

The compound's structure features a pyrazoloquinoline backbone with a hydroxyl group that contributes to its biological activity.

Antioxidant Activity

Recent studies have demonstrated that this compound exhibits significant antioxidant properties. In vitro evaluations showed that it effectively scavenges free radicals and reduces oxidative stress in various cellular models. For instance, one study reported an EC50 value of 9.0 μM in the ABTS radical scavenging assay, indicating its potency compared to standard antioxidants .

Inhibition of Tyrosinase Activity

The compound has been identified as a potent inhibitor of the enzyme tyrosinase (TYR), which plays a crucial role in melanin biosynthesis. Inhibition of TYR is beneficial for treating hyperpigmentation disorders. The most active derivatives of this compound showed IC50 values significantly lower than that of the reference compound kojic acid. For example, one derivative exhibited an IC50 of 3.8 μM against AbTYR .

Cytotoxicity and Cell Viability

Cell viability assays conducted using the MTT method indicated that the compound does not exhibit cytotoxic effects at concentrations up to 25 μM. This suggests a favorable safety profile for further development in therapeutic applications .

Case Studies and Research Findings

  • Study on Antioxidant and Antimelanogenic Effects :
    • A series of derivatives based on the parent compound were synthesized and tested for their antioxidant and anti-melanogenic properties.
    • The study highlighted that compounds with specific substitutions on the aromatic rings showed enhanced activity compared to unsubstituted versions.
    • The best-performing compound (designated as compound 10) demonstrated both antioxidant activity and effective inhibition of TYR without cytotoxicity .
  • Mechanistic Insights :
    • The mechanism by which the compound inhibits TYR involves mimicking L-tyrosine binding at the enzyme's active site due to its phenolic structure.
    • Structural modifications were found to enhance binding affinity and inhibitory potency against TYR .

Summary Table of Biological Activities

Activity IC50/EC50 Value Reference
Antioxidant Activity9.0 μM
Tyrosinase Inhibition (AbTYR)3.8 μM
Cytotoxicity (MTT Assay)No cytotoxicity up to 25 μM

Applications De Recherche Scientifique

Antimicrobial Activity

Research has indicated that compounds similar to 4-(4-hydroxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one exhibit significant antimicrobial properties. Studies have shown that derivatives of pyrazoloquinoline compounds can inhibit the growth of various bacteria and fungi. For instance:

  • Compounds synthesized from similar scaffolds demonstrated effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml noted for some derivatives .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Pyrazoloquinoline derivatives have been explored for their ability to inhibit cancer cell proliferation. Investigations into structure-activity relationships (SAR) have revealed that modifications in the molecular framework can enhance cytotoxicity against specific cancer cell lines.

Neuroprotective Effects

Preliminary studies suggest that compounds like this compound may exhibit neuroprotective effects. The inhibition of pathways involved in neurodegeneration could position this compound as a candidate for treating conditions like Alzheimer's disease and other forms of dementia .

Therapeutic Uses in Metabolic Disorders

The compound has potential applications in treating metabolic syndromes such as type 2 diabetes and obesity. Research indicates that similar compounds can inhibit enzymes involved in glucose metabolism and lipid regulation . This suggests a pathway for developing therapies aimed at managing metabolic disorders through the modulation of these biochemical pathways.

Case Studies and Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial ActivityRSC Advances Significant inhibition against Mycobacterium smegmatis with MIC values of 6.25 µg/ml.
Anticancer PotentialVarious StudiesEnhanced cytotoxicity observed in modified pyrazoloquinoline derivatives against cancer cells.
Neuroprotective EffectsPreliminary ResearchPotential neuroprotection mechanisms identified; further studies needed for validation.
Metabolic DisordersGoogle Patents Inhibition of key metabolic enzymes suggests therapeutic potential for diabetes management.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyrazolo[3,4-b]quinolin-5-ones with diverse substituents. Key analogs and their properties are summarized below:

Structural Modifications and Physicochemical Properties

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Features
4-(4-Hydroxyphenyl)-3,7,7-trimethyl-... (Target) 4-OH-phenyl (4), 3/7-Me C₂₁H₂₃N₃O₂ ~341.43 High polarity due to -OH; potential H-bonding
4-(4-Chlorophenyl)-3,7,7-trimethyl-... (CAS: 370588-24-2) 4-Cl-phenyl (4) C₂₀H₂₀ClN₃O 377.85 Electron-withdrawing Cl enhances stability; lower solubility
4-(3-Ethoxy-4-hydroxyphenyl)-3,7,7-trimethyl-... (CAS: 866018-96-4) 3-OEt-4-OH-phenyl (4) C₂₃H₂₇N₃O₃ 405.49 Ethoxy group increases lipophilicity; hydroxyl retained for H-bonding
3,7,7-Trimethyl-4-(pyridin-3-yl)-... (CAS: 748145-19-9) Pyridin-3-yl (4) C₁₈H₂₀N₄O 308.38 Aromatic N enhances π-stacking; lower molecular weight
9-(Furan-2-carbonyl)-3,7,7-trimethyl-substituted phenyl-... (P1–10 derivatives) Furan-2-carbonyl (9), varied aryl Variable ~450–500 Furan moiety introduces planar rigidity; anti-tubercular activity observed

Critical Analysis of Divergent Data

  • Synthetic Challenges : highlights isolation difficulties for certain bis-pyrazolones, contrasting with the straightforward purification of the target compound via column chromatography .
  • Purity : HPLC purity for analogs ranges from 94–96% (), suggesting rigorous quality control is feasible for the target compound .

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how are they confirmed experimentally?

  • The compound contains a fused pyrazoloquinoline core with a hydroxylphenyl substituent and methyl groups. Structural confirmation involves:

  • X-ray crystallography for absolute stereochemistry (e.g., dihedral angles and bond lengths) .
  • ¹H/¹³C NMR to resolve methyl groups (δ 1.94–2.76 ppm for CH₃) and aromatic protons (δ 6.45–8.24 ppm) .
  • IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1686–1715 cm⁻¹) .

Q. What synthetic methodologies are typically employed for pyrazoloquinoline derivatives?

  • Multi-step synthesis involving:

  • Cyclocondensation : Use of aldehydes, pyrazolones, and amines under reflux conditions (e.g., EtOH at 80°C) .
  • Catalyst-free multicomponent reactions for spiro derivatives .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction kinetics .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with similar substituents?

  • Critical variables :

  • Temperature : Reflux (80–100°C) enhances cyclization .
  • Catalysts : Palladium (e.g., Pd(PPh₃)₄) for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Monitoring : TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) to track intermediates .
    • Example : A 70% yield was achieved for a structurally similar compound via stereoselective synthesis .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

  • Cross-validation : Combine NMR (e.g., coupling constants for diastereomers ), XRD (for absolute configuration ), and HRMS (mass accuracy <5 ppm ).
  • Case study : Discrepancies in aromatic proton shifts were resolved by comparing computed vs. experimental NMR spectra .

Q. How can computational modeling predict biological activity?

  • Methods :

  • DFT calculations to map electron density (e.g., HOMO-LUMO gaps for reactivity) .
  • Molecular docking (e.g., AutoDock Vina) to assess binding affinity with target proteins .
    • Example : Pyrazoloquinolines with methoxy groups showed enhanced binding to kinase domains .

Methodological Challenges and Solutions

Q. What experimental designs are recommended for studying structure-activity relationships (SAR)?

  • Stepwise approach :

Core modification : Vary substituents (e.g., Cl, OCH₃) to assess electronic effects .

Biological assays : In vitro testing against cancer cell lines (e.g., IC₅₀ values) .

Data analysis : Use ANOVA for statistical significance in dose-response curves .

Q. How are stereochemical outcomes controlled during synthesis?

  • Chiral auxiliaries : (R)- or (S)-BINOL for enantioselective synthesis .
  • Chromatography : Chiral HPLC (e.g., Chiralpak AD-H column) to separate diastereomers .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.